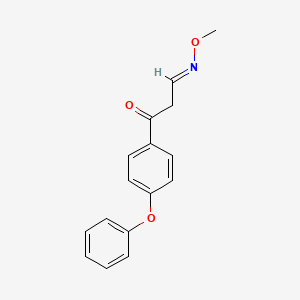
(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymerization and Cyclization Studies
One study involves the intramolecular cyclization of derivatives containing acrylate and furan functionalities. This research shows how alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates react in specific conditions to form various cyclic structures, providing insights into the synthesis pathways for complex organic molecules (Pevzner, 2021).
Fluorescence Quenching for Protein Studies
Another study demonstrates the use of acrylamide derivatives as efficient quenchers for tryptophanyl fluorescence in proteins, allowing for detailed analysis of protein structure and dynamics through fluorescence quenching studies (Eftink & Ghiron, 1976).
Cytotoxicity and Bioactive Compound Synthesis
Research into the synthesis and characterization of bioactive compounds reveals the creation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives from acrylamide-related precursors, highlighting the potential for these compounds in medical and biochemical applications due to their cytotoxic activities against specific cancer cell lines (Hassan, Hafez, & Osman, 2014).
Sol-Gel Transition and Polymer Science
The sol-gel transition in polymer science is another area where acrylamide derivatives are applied. A study on the free radical cross-linking polymerization of acrylamide with a cross-linker in the presence of an initiator offers insights into the physical chemistry of gel formation, which has implications for materials science and engineering (Kaya, Pekcan, & Yılmaz, 2004).
Sensing and Removal of Heavy Metals
Lastly, the design and synthesis of nonaromatic biocompatible macromolecular luminogens incorporating acrylamide units for the detection and removal of heavy metals like Fe(III) and Cu(II) from aqueous solutions have been reported. This research contributes to environmental chemistry and pollution mitigation efforts (Dutta et al., 2020).
Propiedades
IUPAC Name |
(E)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c20-16-5-3-15(4-6-16)19(9-12-23-13-10-19)14-21-18(22)8-7-17-2-1-11-24-17/h1-8,11H,9-10,12-14H2,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSZRPZTJRRWFR-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)
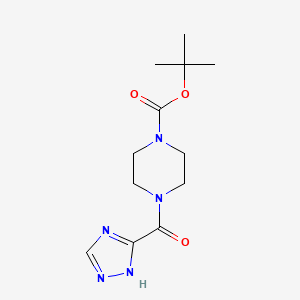
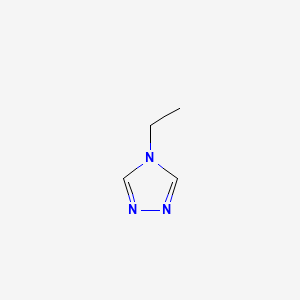

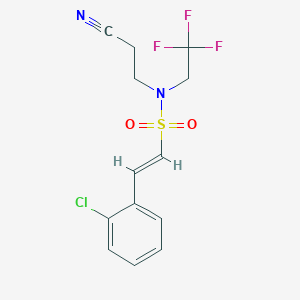
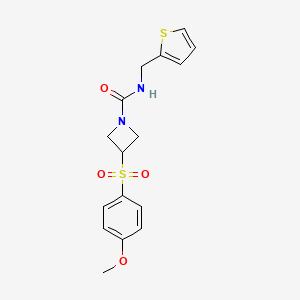
![2,5-dichloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2591272.png)
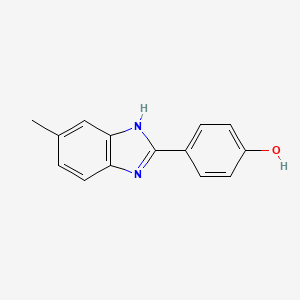
![N'-[(1E)-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]methylidene]furan-2-carbohydrazide](/img/structure/B2591274.png)
![N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2591275.png)
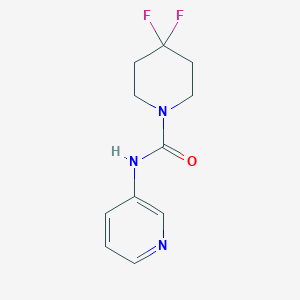
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2591279.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2591282.png)
